

A Comparative Guide to Ammonium and Sulfonium Ylides in Organic Synthesis

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In the landscape of modern organic synthesis, ylides stand as powerful reagents for the construction of complex molecular architectures. Among these, ammonium and sulfonium ylides have carved out indispensable roles, particularly in the formation of three-membered rings and in facilitating intricate molecular rearrangements. This guide provides an objective comparison of the performance of ammonium and sulfonium ylides, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Differences and Applications

Feature	Ammonium Ylides	Sulfonium Ylides
Stability	Generally less stable, often generated in situ at low temperatures. [1] [2]	More stable, with some stabilized ylides being isolable crystalline solids. [2]
Reactivity	Highly reactive, but the amine leaving group is less facile compared to a sulfide. [1]	Highly reactive and versatile, with the sulfide being an excellent leaving group. [3] [4]
Common Applications	Stevens and Sommelet-Hauser rearrangements, epoxidations, aziridinations, cyclopropanations.	Corey-Chaykovsky epoxidation, cyclopropanation, aziridination, Stevens and Sommelet-Hauser rearrangements. [3] [4]
Stereoselectivity	Can achieve high stereoselectivity with chiral auxiliaries or catalysts. [5] [6]	Well-established for high stereoselectivity, particularly with chiral sulfides. [3] [4]

I. Stability and Reactivity: A Fundamental Comparison

The core difference between ammonium and sulfonium ylides lies in their inherent stability, which dictates their reactivity and handling.

Sulfonium ylides are generally more stable than their ammonium counterparts. This increased stability is attributed to the ability of the larger sulfur atom to better accommodate the positive charge and the participation of d-orbitals in bonding, although the latter is a subject of ongoing discussion. Stabilized sulfonium ylides, those bearing an electron-withdrawing group on the ylidic carbon, can often be isolated as crystalline solids.[\[2\]](#) Unstabilized sulfonium ylides, while more reactive, are typically generated and used in situ at low temperatures.

Ammonium ylides, on the other hand, are generally less stable and more transient species, almost exclusively generated and consumed in situ.[\[1\]](#) The smaller nitrogen atom is less capable of stabilizing the positive charge, rendering the ylide more reactive but also more

prone to decomposition. The leaving group ability of the amine in subsequent reactions is also generally poorer than that of the corresponding sulfide from a sulfonium ylide.^[1]

II. Epoxidation: The Corey-Chaykovsky Reaction and its Ammonium Analogue

The synthesis of epoxides from carbonyl compounds is a hallmark application of ylide chemistry. The Corey-Chaykovsky reaction, utilizing sulfonium ylides, is a cornerstone of this transformation.

Sulfonium Ylides in Epoxidation

The reaction of a sulfonium ylide with an aldehyde or ketone proceeds via a betaine intermediate, which undergoes intramolecular nucleophilic attack to form the epoxide and dimethyl sulfide. This reaction is known for its high efficiency and stereoselectivity.

Experimental Data for Sulfonium Ylide Epoxidation:

Entry	Aldehyde	Sulfonium Salt	Base	Solvent	Yield (%)	d.r. (trans:cis)	ee (%)
1	Benzaldehyde	Trimethyl sulfonium iodide	NaH	DMSO	95	>99:1	-
2	4-Nitrobenzaldehyde	Chiral Sulfonium Salt 1	KHMDS	THF	98	>95:5	98
3	Cyclohexanecarboxaldehyde	Chiral Sulfonium Salt 1	KHMDS	THF	95	>95:5	96

Data compiled from representative literature.^{[3][4]}

Ammonium Ylides in Epoxidation

Ammonium ylides can also effect the epoxidation of carbonyls, although they are generally less reactive than their sulfur counterparts.[1] The choice of the amine leaving group is crucial for the success of the reaction, with trimethylamine often being superior to bulkier amines like DABCO.[1][7]

Experimental Data for Ammonium Ylide Epoxidation (Stilbene Oxide Formation):

Entry	Aldehyde	Ammonium Salt	Base	Solvent	Yield (%)	d.r. (trans:cis)
1	Benzaldehyde	Benzyltrimethylammonium bromide	KHMDS	THF	85	60:40
2	4-Chlorobenzaldehyde	Benzyltrimethylammonium bromide	KHMDS	THF	81	64:36
3	4-Bromobenzaldehyde	(4-Fluorobenzyl)trimethylammonium bromide	KHMDS	THF	55	97:3

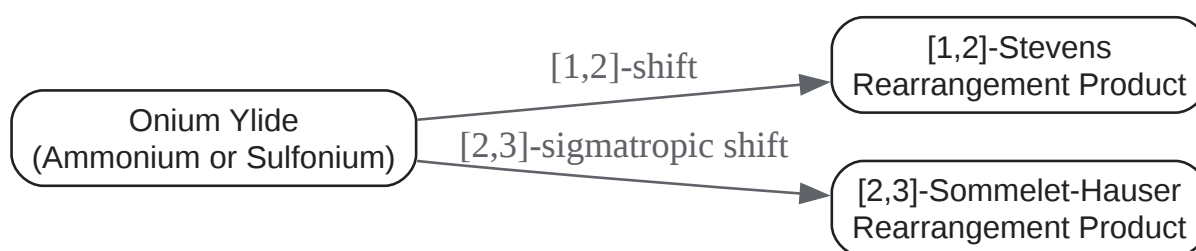
Data adapted from Waser, M. et al. Synlett 2016, 27, 1963-1968.[1]

Comparison: Sulfonium ylides generally provide higher yields and superior diastereoselectivity in epoxidation reactions compared to ammonium ylides. However, with careful optimization of the ammonium salt and reaction conditions, high yields and good selectivities can be achieved with ammonium ylides, offering a valuable alternative.

III. Rearrangement Reactions: Stevens vs. Sommelet-Hauser

Both ammonium and sulfonium ylides are prone to undergo characteristic rearrangement reactions, namely the [3][8]-Stevens rearrangement and the [8][9]-sigmatropic Sommelet-Hauser rearrangement. These reactions are often in competition and provide powerful methods for carbon-carbon bond formation.[10][11]

Reaction Pathways



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Caption: Competing rearrangement pathways of onium ylides.

The Stevens rearrangement involves a [3][8]-migration of a group from the heteroatom to the ylidic carbon.[12][13] In contrast, the Sommelet-Hauser rearrangement is a [8][9]-sigmatropic shift that occurs when a benzylic group is present, leading to ortho-substitution on the aromatic ring.[10][14]

Comparative Data for Rearrangement Reactions:

Ylide Type	Substrate	Base	Solvent	Product Ratio ([3][8]:[8][9])	Total Yield (%)
Ammonium	Benzyltrimethylammonium iodide	NaNH ₂	liq. NH ₃	Sommelet-Hauser major	High
Sulfonium	Benzylallylsulfonium salt	t-BuOK	THF	Stevens major	Good
Ammonium	Allyl(benzyl)dimethylammonium bromide	KHMDS	THF	[8][9] major	Variable
Sulfonium	Benzyltrimethylsulfonium iodide	KHMDS	THF	Sommelet-Hauser major	Good

Data compiled from various sources illustrating general trends.[13][15][16]

Comparison: The selectivity between the Stevens and Sommelet-Hauser rearrangements is influenced by a variety of factors including the structure of the ylide, the base, and the solvent. For benzylic systems, the Sommelet-Hauser rearrangement is often favored with ammonium ylides in the presence of strong amide bases.[10][17] With sulfonium ylides, the outcome can be more varied, and subtle changes in the substrate can favor one pathway over the other.[15]

IV. Cyclopropanation: Building Strained Rings

The formation of cyclopropanes from electron-deficient alkenes is another key application of both ammonium and sulfonium ylides.

Sulfonium Ylides in Cyclopropanation

Sulfonium ylides are widely used for the diastereoselective and enantioselective cyclopropanation of Michael acceptors. Chiral sulfides have been particularly successful in inducing high levels of asymmetry.

Experimental Data for Sulfonium Ylide Cyclopropanation:

| Entry | Michael Acceptor | Sulfonium Salt | Base | Solvent | Yield (%) | d.r. | ee (%) | |---|---|---|---|
|---|---|---| | 1 | Chalcone | Trimethylsulfoxonium iodide | NaH | DMSO | 95 | >99:1 | - | | 2 | (E)-
Cinnamate | Chiral Allylic Sulfonium Salt | t-BuOK | THF | 85 | >95:5 | 96 | | 3 | Cyclohexenone |
Chiral Sulfide (catalytic) | K₂CO₃ | Toluene | 92 | >99:1 | 98 |

Data from representative literature.^{[9][18][19]}

Ammonium Ylides in Cyclopropanation

Ammonium ylides have also been successfully employed in cyclopropanation reactions, often with high stereoselectivity, particularly in intramolecular variants and in the presence of chiral amine catalysts.

Experimental Data for Ammonium Ylide Cyclopropanation:

| Entry | Michael Acceptor | Ammonium Salt/Catalyst | Base | Solvent | Yield (%) | d.r. | ee (%) |
|---|---|---|---|---|---|---| | 1 | α,β -Unsaturated ester | Cinchona alkaloid catalyst | K₂CO₃ | Toluene |
88 | >20:1 | 94 | | 2 | α,β -Unsaturated ketone | Chiral Ammonium Salt | Cs₂CO₃ | CH₂Cl₂ | 75 |
>95:5 | 92 |

Data from representative literature on organocatalytic cyclopropanation.^{[20][21]}

Comparison: Both ylide types are highly effective for cyclopropanation. Sulfonium ylides, particularly in the context of the Corey-Chaykovsky reaction with α,β -unsaturated carbonyls, are a classic and reliable choice. Ammonium ylides have emerged as powerful alternatives, especially in the realm of asymmetric organocatalysis.

V. Experimental Protocols

General Procedure for Corey-Chaykovsky Epoxidation with a Sulfonium Ylide

Workflow:



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Caption: Experimental workflow for a typical Corey-Chaykovsky epoxidation.

To a stirred suspension of trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO at room temperature is added sodium hydride (1.0 eq, 60% dispersion in mineral oil). The mixture is stirred for 15 minutes, during which time hydrogen evolution ceases. The solution of the ylide is then cooled to 0 °C, and a solution of the carbonyl compound (1.0 eq) in DMSO is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Epoxidation with an Ammonium Ylide

To a solution of the benzylic ammonium bromide (1.2 eq) in anhydrous THF at -78 °C is added potassium bis(trimethylsilyl)amide (1.1 eq, 1.0 M in THF) dropwise. The mixture is stirred at this temperature for 30 minutes to generate the ylide. A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the epoxide.^[1]

Conclusion

Both ammonium and sulfonium ylides are potent tools in the arsenal of the synthetic chemist.

- Sulfonium ylides are the more established and generally more stable reagents, offering high yields and excellent stereoselectivity in a broad range of reactions, most notably the Corey-Chaykovsky epoxidation. Their reliability and predictability make them a first choice for many applications.

- Ammonium ylides, while often more reactive and less stable, provide a valuable and sometimes complementary approach. Their utility in rearrangement reactions is well-documented, and recent advances in asymmetric organocatalysis have highlighted their potential for highly enantioselective transformations, including cyclopropanations and epoxidations.

The choice between an ammonium and a sulfonium ylide will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the functional group tolerance of the substrate. A thorough understanding of the reactivity and selectivity of both classes of ylides will empower researchers to make informed decisions and devise more efficient and elegant synthetic routes.

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